Product packaging for Dipentylacetic acid(Cat. No.:CAS No. 5422-52-6)

Dipentylacetic acid

Cat. No.: B1295372
CAS No.: 5422-52-6
M. Wt: 200.32 g/mol
InChI Key: PLVOWOHSFJLXOR-UHFFFAOYSA-N
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Description

Dipentylacetic acid, also known as 2-Pentylheptanoic acid, is a synthetic organic compound with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol. It is classified as a branched-chain monocarboxylic acid. Key physicochemical properties include a density of approximately 0.903 g/cm³ and a boiling point of 306.6°C at 760 mmHg . As a branched-chain fatty acid derivative, this compound serves as a valuable building block and intermediate in organic synthesis and chemical research. Its structure makes it a candidate for studying the effects of lipophilic chain branching in materials science, such as in the development of lubricants or polymers. In biochemical research, it may be utilized as a probe to investigate enzyme-substrate interactions, particularly with enzymes that act on fatty acids, given its structural similarity to natural substrates. Researchers value this compound for its potential in method development and as a standard in analytical chemistry. The mechanism of action for this compound is not well-documented, and its applications are primarily exploratory within research settings. Further investigation is required to fully elucidate its specific biological activities and potential research applications. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O2 B1295372 Dipentylacetic acid CAS No. 5422-52-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pentylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-3-5-7-9-11(12(13)14)10-8-6-4-2/h11H,3-10H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVOWOHSFJLXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202574
Record name Dipentylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5422-52-6
Record name Dipentylacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanoic acid, 2-pentyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dipentylacetic acid
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Synthetic Methodologies and Chemical Transformations of Dipentylacetic Acid

Established Synthetic Routes for Dipentylacetic Acid

The most prominent and well-established method for synthesizing this compound is the malonic ester synthesis. wikipedia.orgpressbooks.pub This versatile method allows for the formation of α-substituted carboxylic acids through the alkylation of a malonic ester, followed by hydrolysis and decarboxylation. masterorganicchemistry.comlibretexts.org

Reaction Mechanisms and Conditions

The synthesis of this compound via the malonic ester route involves a sequential, multi-step process. pressbooks.pubmasterorganicchemistry.com

Enolate Formation : The process begins with the deprotonation of a malonic ester, typically diethyl malonate, at the α-carbon (the carbon adjacent to both carbonyl groups). wikipedia.orglibretexts.org This is accomplished using a moderately strong base, with sodium ethoxide (NaOEt) in ethanol (B145695) being a common choice. pressbooks.publibretexts.org The resulting enolate is stabilized by resonance, which makes the α-protons significantly acidic (pKa ≈ 13). pressbooks.pub

Dialkylation : The nucleophilic enolate then undergoes a nucleophilic substitution (SN2) reaction with a pentyl halide, such as pentyl bromide or iodopentane. researchgate.netuomustansiriyah.edu.iq This step introduces the first pentyl group to the α-carbon. Since a second acidic proton remains on the α-carbon, the deprotonation and alkylation process is repeated with another equivalent of the pentyl halide to introduce the second pentyl group, forming diethyl dipentylmalonate. wikipedia.orgpressbooks.pub

Saponification and Decarboxylation : The resulting dipentyl-substituted diester is then hydrolyzed to the corresponding dicarboxylic acid. patsnap.com This is typically achieved by heating with a strong acid, such as aqueous hydrochloric acid (HCl), or by saponification with a base like sodium hydroxide (B78521) followed by acidification. pressbooks.pubresearchgate.net The subsequent heating of the dipentylmalonic acid intermediate leads to spontaneous decarboxylation (loss of CO₂), yielding the final product, this compound. pressbooks.pubpatsnap.com The decarboxylation is facilitated by the presence of the second carbonyl group at the β-position, which stabilizes the transition state through a cyclic intermediate. libretexts.org

A specific synthesis involves the reaction of diethyl malonate with iodopentane in the presence of excess sodium ethoxide, followed by hydrolysis and decarboxylation of the resulting 2,2-dipentylmalonic acid by heating to 170 °C. researchgate.net

Yield Optimization and Purity Considerations

To optimize the yield of the dialkylated product, reaction conditions must be carefully controlled. Using a sufficient excess of the base and alkylating agent can help drive the reaction to completion. researchgate.net The choice of solvent and base can also influence the reaction's efficiency and selectivity. researchgate.net

Purification of the final product, this compound, typically involves several steps. After the reaction, an aqueous work-up is performed to remove water-soluble byproducts and salts. nih.gov The crude product can be further purified by distillation under reduced pressure to obtain the pure acid. researchgate.net The purity can be assessed through analytical techniques such as elemental analysis. researchgate.net The separation of the desired dialkylated ester from any unreacted starting material or mono-alkylated intermediate before the final hydrolysis step can be challenging due to similar boiling points. orgsyn.org Alternative purification strategies, such as selective hydrolysis of the unreacted malonic ester, can sometimes be employed. orgsyn.org

Derivatization Strategies for this compound

The carboxylic acid functional group of this compound serves as a versatile handle for various chemical transformations, allowing for the synthesis of a range of derivatives. These transformations primarily involve nucleophilic acyl substitution reactions. msu.edufiveable.me

Synthesis of Ester Derivatives

Ester derivatives of this compound can be synthesized through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). fiveable.meaocs.org This is an equilibrium-controlled process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction. aocs.orgwikipedia.org

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A subsequent elimination of water yields the ester. aocs.org

Reactant 1Reactant 2CatalystProduct Type
This compoundAlcohol (e.g., Methanol, Ethanol)Acid (e.g., H₂SO₄, HCl)This compound Ester

Amide Formation

The direct reaction between a carboxylic acid and an amine is generally inefficient for amide formation because the acidic carboxylic acid and the basic amine undergo a rapid acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. wikipedia.orgchemistrysteps.com To overcome this, the carboxylic acid must be "activated."

This activation is typically achieved using coupling agents. fishersci.co.uk Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. chemistrysteps.comfishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide, with the byproduct being a urea (B33335) derivative. chemistrysteps.com

For more challenging couplings, particularly with less reactive amines, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be used in conjunction with EDC or other coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). fishersci.co.ukpeptide.comnih.gov These additives form active esters that are more reactive and can reduce side reactions. nih.gov

ReagentRoleCommon Reaction Conditions
DCC, EDCCoupling AgentAprotic solvents (e.g., DCM, DMF) at room temperature. chemistrysteps.comfishersci.co.uk
HATU, HBTU, BOPCoupling AgentOften used with a non-nucleophilic base like DIEA in polar aprotic solvents. fishersci.co.ukpeptide.com
HOBt, HOAtAdditiveUsed with carbodiimides to increase efficiency and reduce racemization. fishersci.co.uknih.gov

Exploration of Other Functional Group Transformations

Beyond ester and amide formation, the functional groups within this compound can be transformed in other ways.

Reduction to Alcohol : The carboxylic acid group can be reduced to a primary alcohol (2-pentylheptan-1-ol). Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being a common choice. fiveable.mecommonorganicchemistry.com Borane (BH₃) complexes, such as BH₃-THF, are also effective and can offer better selectivity in the presence of other reducible functional groups like esters. commonorganicchemistry.com The synthesis of 2-pentylheptanol from this compound has been specifically documented using lithium aluminum hydride in diethyl ether. researchgate.net

Oxidative Decarboxylation : A more specialized transformation is the oxidative decarboxylation of this compound. Reaction with lead(IV) acetate (B1210297) and copper(II) acetate in benzene (B151609) has been shown to produce a mixture of (E)- and (Z)-undec-5-ene in high yield. thieme-connect.dethieme-connect.de This reaction proceeds via a radical mechanism, effectively removing the carboxyl group and forming a carbon-carbon double bond. thieme-connect.de

Comparative Analysis of Synthetic Approaches

The production of this compound can be achieved through various synthetic routes. A comparative analysis of these methods is crucial for determining the most suitable approach for a specific application, considering factors like yield, cost, and environmental impact.

Efficiency and Scalability Assessments

The efficiency of a synthetic method is often measured by its chemical yield and the conditions required for the reaction. For industrial applications, the scalability of a synthesis is a primary concern, ensuring that the process can be transferred from a laboratory setting to large-scale production without significant loss of efficiency or safety.

One notable approach is the one-step nickel-catalyzed synthesis, which can also be applied to produce other carboxylic acids like octanoic acid. researcher.life The scalability of synthetic procedures is a critical factor for industrial viability. Optimized, time-efficient, and cost-effective methods that utilize readily available starting materials are highly desirable. For instance, a one-pot nitration method has been developed that demonstrates good scalability, achieving high yields of crude product with minor impurities that can be easily removed. researchgate.net This highlights the importance of process optimization in achieving scalable and economical production. researchgate.net High-throughput screening methods can also play a role in assessing the biological activity and potential applications of synthesized compounds, providing valuable data for further development. researchgate.net

Efficiency and Scalability of Synthetic Approaches
Synthetic ApproachKey FeaturesAdvantagesChallenges
Nickel-Catalyzed SynthesisOne-step processPotentially high efficiencyCatalyst cost and recovery
Optimized One-Pot Nitration (Analogy)Time-efficient, uses cheap materialsGood scalability, high crude yieldsRequires purification steps

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly important in the synthesis of all chemicals, including this compound.

Key green chemistry principles applicable to this compound synthesis include:

Atom Economy : This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. acs.org Synthetic routes with high atom economy are preferred as they generate less waste.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are highly selective and can be used in small amounts, minimizing waste. acs.org Both chemical and biological catalysis are central to developing greener synthetic processes. rsc.org

Use of Renewable Feedstocks : The use of biomass as a starting material for chemical synthesis is a cornerstone of green chemistry. rsc.orgrsc.org Exploring routes to this compound from renewable resources would be a significant advancement.

Safer Solvents and Auxiliaries : The choice of solvents and other auxiliary substances can significantly impact the environmental footprint of a synthesis. nih.gov Water is often considered a green solvent. nih.gov The goal is to minimize or eliminate the use of toxic and hazardous solvents.

Design for Energy Efficiency : Synthetic methods should be designed to minimize energy requirements. Reactions that can be conducted at ambient temperature and pressure are preferred.

The application of these principles in the pharmaceutical industry, for example, has led to the development of greener synthesis processes for active pharmaceutical ingredients (APIs), focusing on waste reduction and resource efficiency. nih.gov

Application of Green Chemistry Principles
PrincipleApplication in this compound Synthesis
Atom EconomyDesigning synthetic routes that maximize the incorporation of reactant atoms into the final product.
CatalysisUtilizing selective catalysts to minimize waste and improve reaction efficiency.
Renewable FeedstocksInvestigating the synthesis of this compound from biomass sources.
Safer SolventsEmploying non-toxic and environmentally benign solvents, such as water.

Novel Synthetic Approaches and Catalysis in this compound Production

Research into novel synthetic methods for carboxylic acids is ongoing, with a focus on improving efficiency, sustainability, and cost-effectiveness. The development of new catalytic systems is at the forefront of this research.

Homogeneous and heterogeneous catalysis play a significant role in chemical synthesis. britannica.com For instance, acid catalysis is a common method for reactions like ester hydrolysis. taylorandfrancis.com In the context of this compound, novel catalysts could enable more direct and selective synthetic pathways.

Recent advancements in catalysis for the production of carboxylic acids from biomass demonstrate the potential for creating more sustainable chemical processes. rsc.org While not specific to this compound, these developments in areas like the synthesis of dicarboxylic acids and other functionalized acids from renewable sources provide a roadmap for future research. rsc.org

The use of biocatalysis, employing enzymes to carry out specific chemical transformations, offers another promising avenue for the green synthesis of amides and potentially carboxylic acids. ucl.ac.uk Enzymes can operate under mild conditions and exhibit high selectivity, often eliminating the need for protecting groups. acs.orgucl.ac.uk

Furthermore, innovative techniques such as acid-assisted polymerization and the use of molecular hybridization to create novel ester derivatives highlight the continuous exploration of new synthetic strategies in organic chemistry. nih.govresearchgate.net These approaches, while not directly applied to this compound in the provided context, represent the broader trends in chemical synthesis that could inspire new methods for its production.

Biological Activities and Mechanistic Studies of Dipentylacetic Acid

Investigation of Specific Biological Activities

Potential Analgesic Effects of Dipentylacetic Acid Derivatives

The analgesic potential of carboxylic acid derivatives is an area of active research. While direct studies on this compound are limited, the broader class of arylalkanoic acid derivatives, which includes various propionic and acetic acid derivatives, are known for their ability to inhibit prostaglandin (B15479496) biosynthesis, a key mechanism in reducing pain and inflammation. gerli.com Some fatty acid amides, which are derivatives of fatty acids, have also demonstrated analgesic properties. gerli.com For instance, oleamide, synthesized in the brain from oleic acid, has been shown to induce sleep and modulate pain sensitivity. gerli.com

Research into new carboxylic acid derivatives has identified compounds with significant analgesic potential. researchgate.net For example, in studies using the acetic acid-induced writhing test, certain synthesized carboxylic acids demonstrated a dose-dependent analgesic effect. researchgate.net This suggests that modification of the carboxylic acid structure can lead to enhanced analgesic activity. The structural similarities between these compounds and this compound derivatives suggest a potential for similar pharmacological activities, although further specific research is required.

Anticancer Activity Research of Related Compounds

Extensive research has been conducted on the anticancer properties of valproic acid (VPA), a compound structurally related to this compound. VPA has been shown to inhibit the growth of various cancer cells, including human hepatocellular carcinoma. semanticscholar.org Furthermore, novel derivatives of VPA have been synthesized and tested, demonstrating improved anticancer and antiangiogenic activities. researchgate.netnih.govwaocp.org

In one study, N-valproylglycine derivatives were found to suppress the survival of human liver cancer cells (HepG2) by nearly 70%, while showing minimal effects on normal human embryonic kidney cells (HEK 293). semanticscholar.orgresearchgate.netnih.govwaocp.org These derivatives also suppressed the formation of angiogenic blood vessels in zebrafish embryos by 80%. semanticscholar.orgresearchgate.netnih.govwaocp.org Valproic acid hydrazides also exhibited moderate anticancer activity, affecting 30-50% of cell viability in HepG2 cells. semanticscholar.orgresearchgate.netnih.govwaocp.org These findings indicate that derivatives can be more potent and selectively toxic to cancer cells than the parent compound. researchgate.netnih.govwaocp.org The combination of VPA with other agents, such as proteasome inhibitors, has also been shown to have synergistic anticancer effects in colorectal cancer cells. spandidos-publications.com

Compound/DerivativeCancer Cell LineEffectReference
N-valproylglycine derivativesHepG2 (Human Liver Cancer)~70% suppression of cell survival semanticscholar.orgresearchgate.netnih.govwaocp.org
N-valproylglycine derivativesHEK 293 (Normal Human Embryonic Kidney)10-12% suppression of cell survival semanticscholar.orgresearchgate.netnih.govwaocp.org
Valproic acid hydrazidesHepG2 (Human Liver Cancer)30-50% suppression of cell viability semanticscholar.orgresearchgate.netnih.govwaocp.org
Valproic acid hydrazidesHEK 293 (Normal Human Embryonic Kidney)8-10% suppression of cell viability semanticscholar.orgresearchgate.netnih.govwaocp.org
Valproic acid (VPA)HepG2 (Human Liver Cancer)13% suppression of cell survival at 40µM semanticscholar.org

Elucidation of Biochemical Pathways and Molecular Interactions

Interaction with Enzyme Systems (e.g., Histone Deacetylases)

A significant body of research has focused on the interaction of VPA and other short-chain fatty acids with histone deacetylases (HDACs). farmaceut.org HDACs are enzymes that play a crucial role in gene regulation by removing acetyl groups from histones, leading to a more compact chromatin structure that is less accessible to transcription. wikipedia.org By inhibiting HDACs, compounds like VPA can cause hyperacetylation of histones, which alters gene expression and can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells. wikipedia.orgnih.gov

VPA is known to inhibit class I and IIa HDACs. farmaceut.org This inhibition is a key mechanism behind its anticancer effects. researchgate.netfrontiersin.org The ability of VPA to inhibit HDACs has been linked to the induction of differentiation in transformed cells. researchgate.net Furthermore, the inhibition of HDACs by SCFAs like butyrate (B1204436) and propionate (B1217596) has been shown to induce the expression of antimicrobial components in macrophages, enhancing their bactericidal activity. nih.gov This interaction with HDACs highlights a critical biochemical pathway through which these compounds exert their diverse biological effects. nih.gov

Effects on Cellular Metabolism

Valproic acid and its metabolites can significantly affect cellular metabolism. Due to its structural similarity to fatty acids, VPA can interfere with the β-oxidation cycle in mitochondria. mdpi.comnih.gov It has been identified as a non-competitive direct inhibitor of microsomal long-chain fatty acyl-CoA synthetase in the brain, which can reduce the availability of substrates for inflammatory prostaglandins. mdpi.comdrugbank.com

Modulation of Gene Expression Profiles

Research into the biological effects of this compound has involved detailed analysis of its impact on gene expression. Transcriptional profiling studies have been conducted to understand how DPA influences cellular processes at the genetic level. In a notable study, the gene expression profile of DPA was evaluated in four distinct human cell types: A549 (lung carcinoma), HepG2 (liver carcinoma), MCF7 (breast cancer), and iCell cardiomyocytes. googleapis.comsavemyexams.com

The findings from these transcriptomic analyses indicate that this compound elicits a transcriptional profile that is substantially different from that of the structurally related, well-known developmental toxicant, Valproic acid (VPA). googleapis.comsavemyexams.comlibretexts.org While all tested chemicals produced changes in gene expression in at least one cell type, VPA was the most active in terms of the number of genes affected. libretexts.org The data specifically show that branched-chain carboxylic acids with shorter alkyl substituents at the alpha position (two or three carbons, such as in 2-ethylhexanoic acid) produce a gene expression signature similar to VPA. googleapis.comcefic-lri.org In contrast, DPA, with its longer five-carbon chains at the alpha position, does not induce a VPA-like transcriptional profile. googleapis.comlibretexts.org This divergence in gene expression modulation suggests that the biological effects and potential modes of action of DPA are distinct from those of shorter-chain analogues like VPA. googleapis.com

Membrane Interaction Mechanisms

The interaction of a chemical compound with the cell membrane is a critical factor governing its ability to enter the cell and exert biological effects. The transport of carboxylic acids across the lipid bilayer is influenced by key physicochemical properties, including lipophilicity, molecular size, ionization state (pKa), and hydrogen-bonding capacity. researchgate.net As a C12 branched fatty acid, this compound possesses a significant hydrophobic character due to its alkyl chains, alongside a hydrophilic carboxyl group.

Specific mechanistic studies detailing the precise mode of interaction of this compound with the cell membrane are not extensively detailed in the reviewed scientific literature. However, its amphipathic nature suggests that interaction would be governed by both hydrophobic and electrostatic forces. nih.gov The hydrophobic alkyl chains would favor partitioning into the lipid core of the membrane, while the polar carboxyl headgroup would interact with the aqueous environment and the polar heads of phospholipids. derangedphysiology.comrsc.org The degree of ionization of the carboxyl group at physiological pH would be a key determinant of its ability to permeate the membrane. researchgate.net While general principles of fatty acid transport apply, the specific details, such as whether DPA alters membrane fluidity, forms pores, or is transported via a protein carrier, require further dedicated investigation.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how a compound's chemical structure correlates with its biological activity. For this compound, these studies have been crucial in differentiating its activity profile from other branched carboxylic acids. cefic-lri.org

Influence of Alpha-Position Substituents on Biological Activity

The nature of the alkyl substituents at the alpha-carbon (the carbon adjacent to the carboxyl group) has a profound impact on the biological activity of branched carboxylic acids. Transcriptional profiling and molecular docking studies have elucidated a clear "activity cliff," where small changes in this position lead to significant differences in biological response. libretexts.orgcefic-lri.org

Specifically, compounds with two- or three-carbon alkyl groups at the alpha position exhibit a transcriptional profile similar to Valproic acid, which is associated with histone deacetylase (HDAC) inhibition. googleapis.comlibretexts.org Molecular docking models suggest these shorter-chain compounds fit well into the binding pocket of HDACs. cefic-lri.org Conversely, this compound, which has two five-carbon (pentyl) groups at the alpha position, is too large to fit effectively into the HDAC binding pocket. cefic-lri.org This structural hindrance provides a mechanistic explanation for why DPA's transcriptional profile, and thus its biological activity, differs from that of VPA and its closer analogues. libretexts.orgcefic-lri.org

Comparative Analysis with Structurally Related Branched Carboxylic Acids (e.g., Valproic Acid)

This compound has been evaluated as part of a broader series of branched carboxylic acids to support read-across for chemical safety assessments. googleapis.comlibretexts.org This comparative approach uses data from well-studied compounds like Valproic acid (VPA) to infer the properties of less-studied, structurally similar chemicals.

The analysis shows that DPA (also referred to as PHA) behaves differently than VPA and 2-ethylhexanoic acid (EHA). libretexts.org While VPA and EHA show strong connections to HDAC inhibition in transcriptomic and molecular docking analyses, DPA does not. libretexts.orgcefic-lri.org This provides evidence to limit the practice of reading across developmental toxicity data from VPA to longer-chain acids like DPA. googleapis.com The table below summarizes the compounds included in these key comparative studies.

Table 1: Branched Carboxylic Acids and Related Compounds in Comparative Studies

Compound Name Abbreviation CAS Number Carbon Number
This compound DPA / PHA 5422-52-6 C12
Valproic acid VPA 1069-66-5 C8
2-Ethylhexanoic acid EHA 149-57-5 C8
2-Ethylbutanoic acid EBA 88-09-5 C6
2-Propylnonanoic acid PNA 65185-82-2 C12
2-Hexyldecanoic acid HDA 25354-97-6 C16
2-Methylnonanoic acid MNA 24323-21-5 C10
Octanoic acid OA 124-07-2 C8
2-Ethylhexanol EHO 104-76-7 C8

Source: googleapis.comcefic-lri.org

In Vitro and In Vivo Biological Models for this compound Research

A variety of biological models have been employed to investigate the effects of this compound and related compounds.

In Vitro Models: To assess cellular responses, researchers have used several human cell lines. Transcriptional profiling of DPA was performed using:

A549: A human lung carcinoma cell line. googleapis.comcefic-lri.org

HepG2: A human liver carcinoma cell line, often used in toxicology studies. googleapis.comcefic-lri.org

MCF7: A human breast cancer cell line. googleapis.comcefic-lri.org

iCell Cardiomyocytes: Human induced pluripotent stem cell-derived cardiomyocytes. googleapis.comcefic-lri.org

Additionally, metabolism studies have been conducted using both rat and human hepatocytes to determine the rate and extent of metabolic conversion. cefic-lri.org For assessing membrane permeability, Caco-2 cell assays have been utilized, although challenges with nonspecific binding have been noted for some longer-chain acids. libretexts.org

In Vivo Models: While direct in vivo studies focusing solely on this compound are limited in the reviewed literature, data from related compounds and modeling provide context. The Chernoff-Kavlock assay, a screening-level developmental toxicity assay, has been performed in rats and mice using a series of shorter and longer branched carboxylic acids. libretexts.org Furthermore, physiologically based pharmacokinetic (PBPK) models have been developed for rats to estimate the internal dosimetry of these compounds, using VPA as a reference to build and validate the models. libretexts.org These models help predict how compounds like DPA would be absorbed, distributed, metabolized, and excreted in a whole-animal system.

Cell Line-Based Assays

The biological activities of this compound (DPA), also known as 2-pentylheptanoic acid, have been investigated primarily through comparative in vitro studies aimed at understanding its molecular effects in relation to other branched-chain carboxylic acids, most notably Valproic acid (VPA). nih.govcefic-lri.org A significant study utilized transcriptomics to build a comprehensive picture of the cellular responses to DPA in a panel of four human cell lines. nih.govcefic-lri.org

This research involved exposing A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), MCF7 (breast adenocarcinoma), and iCell cardiomyocytes to DPA and other analogues for six hours. nih.govresearchgate.net The subsequent analysis of global gene expression was conducted using the L1000 platform, a high-throughput gene expression profiling assay. nih.gov The primary finding was that the transcriptional profile induced by DPA was distinctly different from that of VPA and other short-chain branched carboxylic acids like 2-ethylhexanoic acid (EHA) and 2-propylnonanoic acid (PNA). nih.govcefic-lri.org

Mechanistically, the observed divergence in gene expression profiles was linked to the differential interaction with histone deacetylases (HDACs), which are known targets of VPA. nih.govcefic-lri.org Molecular docking models were employed to probe the interaction of DPA with the active sites of HDAC1, HDAC3, and HDAC8. cefic-lri.org The modeling suggested a weaker affinity of DPA for these HDAC isoforms compared to VPA, providing a potential explanation for the differing transcriptional responses. cefic-lri.org This "activity cliff" observed in the transcriptomics data highlights the structural sensitivity of the biological response. nih.govcefic-lri.org

Further in vitro investigations using rat hepatocytes indicated that DPA is metabolized, and its rate of metabolism is higher compared to that of VPA and EHA. cefic-lri.org

Table 1: Summary of Cell Line-Based Assays for this compound

Assay Type Cell Lines Key Findings Mechanistic Insight Reference
Transcriptomics (L1000 Platform) A549, HepG2, MCF7, iCell cardiomyocytes The transcriptional profile of this compound was significantly different from that of Valproic acid and other shorter-chain analogues. The difference in gene expression is attributed to a lower affinity for histone deacetylases (HDACs), as suggested by molecular docking models. nih.govcefic-lri.orgresearchgate.net
Metabolism Assay Rat Hepatocytes This compound was metabolized at a higher rate and to a greater extent compared to Valproic acid and 2-ethylhexanoic acid. Provides context for potential differences in in vivo pharmacokinetics. cefic-lri.org

Animal Models for Efficacy and Mechanistic Studies

As of the latest available scientific literature, there are no published studies that have utilized animal models to specifically evaluate the in vivo efficacy and associated mechanisms of action of this compound for any therapeutic indication. Research involving this compound has predominantly been in the context of in vitro toxicology and comparative mechanistic studies. nih.govcefic-lri.orgnih.gov

Metabolic Fate and Biotransformation of Dipentylacetic Acid

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In vitro metabolic stability assays are a cornerstone of early-stage drug discovery, designed to predict a compound's metabolic clearance in the body. sygnaturediscovery.comevotec.com These experiments typically utilize subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). evotec.com The stability of a compound is assessed by incubating it with these microsomes and measuring the decrease in the parent compound's concentration over time. bioduro.com Key parameters derived from these studies include the compound's half-life (t½) and its intrinsic clearance (Clint), which indicate how rapidly the compound is metabolized. bioduro.com

For compounds like Dipentylacetic acid, these assays provide an initial screen for metabolic liabilities. The process involves incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH for Phase I metabolism. evotec.combioduro.com Samples are taken at various time points, and the reaction is stopped. The amount of the remaining parent compound is then quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). bioduro.comfrontiersin.org

Metabolite identification is a subsequent, critical step. bioivt.com It aims to determine the chemical structures of the metabolites formed during the stability assay. Using high-resolution mass spectrometry, researchers can detect and propose structures for various metabolic products, such as hydroxylated or glucuronidated forms of the parent drug. frontiersin.orgnih.gov This information helps to understand the specific metabolic pathways involved and to identify any potentially active or reactive metabolites. bioivt.com

ParameterDescriptionSignificance in Metabolic Studies
Half-life (t½) The time required for the concentration of the compound to reduce by half.Indicates the speed of metabolic breakdown; a shorter half-life suggests faster metabolism. frontiersin.org
Intrinsic Clearance (Clint) A measure of the metabolic capacity of the liver for a specific compound, independent of blood flow.Used to predict in vivo hepatic clearance and understand inter-species differences in metabolism. evotec.combioduro.com
Metabolite Profile The array of metabolic products formed from the parent compound.Reveals the biotransformation pathways (e.g., oxidation, conjugation) the compound undergoes. bioivt.com

Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated computational technique used to predict the ADME of substances in humans and other animal species. wikipedia.orgmdpi.com Unlike traditional pharmacokinetic models that are empirical, PBPK models are mechanistic, built upon the fundamental anatomy, physiology, and biochemistry of the organism. wikipedia.org

These models consist of multiple compartments representing real organs and tissues (e.g., liver, kidney, adipose tissue), interconnected by blood flow. wikipedia.orgmdpi.com By incorporating data on physiological parameters (like organ volumes and blood flow rates) and compound-specific information (like tissue-plasma partition coefficients and metabolic rates obtained from in vitro assays), PBPK models can simulate the concentration of a compound over time in various parts of the body. wikipedia.orgnih.gov

For this compound, a PBPK model would be developed to:

Predict its distribution into different tissues.

Estimate its rate of metabolism and excretion.

Extrapolate pharmacokinetic behaviors from animal data to humans. mdpi.com

Simulate how changes in physiological conditions might affect its disposition.

The development of PBPK models has become an integral part of modern drug development and chemical risk assessment, allowing for the integration of diverse data to create a holistic understanding of a compound's pharmacokinetic profile. nih.govnih.gov

Once a compound enters the bloodstream, it can circulate in two forms: free (unbound) or bound to plasma proteins. wikipedia.org This binding is typically a rapid and reversible process. abdn.ac.uk The extent of plasma protein binding (PPB) is a critical pharmacokinetic parameter because, according to the "free drug hypothesis," only the unbound fraction of a drug is able to cross cell membranes, interact with therapeutic targets, and be available for metabolism and excretion. wikipedia.orgsygnaturediscovery.com

The major binding proteins in plasma are albumin and alpha-1-acid glycoprotein (B1211001) (AAG). abdn.ac.uksygnaturediscovery.com As a carboxylic acid, this compound is expected to primarily bind to albumin, which has a high affinity for acidic compounds. abdn.ac.uksygnaturediscovery.com The degree of binding can significantly influence a compound's distribution and half-life; highly bound drugs tend to have lower distribution to tissues and a longer duration in the body because the bound fraction acts as a circulating reservoir. abdn.ac.uk

The percentage of a drug that is bound to plasma proteins is determined experimentally, often using techniques like equilibrium dialysis or ultrafiltration. bioanalysis-zone.com This value is crucial for interpreting pharmacokinetic and pharmacodynamic data and for extrapolating in vitro activity to an in vivo setting. sygnaturediscovery.com

Level of BindingUnbound FractionGeneral Implications
Low (<20% bound) >80%Large fraction available for distribution and clearance; potential for rapid elimination. abdn.ac.uk
Moderate (20-90% bound) 10-80%Binding has a noticeable effect on disposition and half-life.
High (>90% bound) <10%Limited distribution; longer half-life as the bound drug acts as a reservoir; potential for drug-drug interactions via displacement. abdn.ac.uksygnaturediscovery.com

Physiologically Based Pharmacokinetic (PBPK) Modeling

Enzymatic Pathways Involved in this compound Metabolism

The biotransformation of this compound is mediated by specific enzymatic pathways primarily designed to handle fatty acids and other lipophilic molecules. These pathways modify the compound's structure, typically to facilitate its elimination from the body.

As a branched-chain fatty acid, the primary catabolic pathway for this compound is expected to be beta-oxidation (β-oxidation). nih.gov This is the core process by which fatty acids are broken down in the mitochondria to produce energy. wikipedia.orgabcam.com The process is a cyclical series of four enzymatic reactions that sequentially shortens the fatty acyl-CoA chain by two carbon atoms in each cycle, releasing one molecule of acetyl-CoA. wikipedia.orgaocs.org

The key steps in mitochondrial β-oxidation are:

Dehydrogenation: An acyl-CoA dehydrogenase creates a double bond, producing FADH₂. abcam.comaocs.org

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond. abcam.com

Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, producing NADH. abcam.comaocs.org

Thiolysis: A thiolase enzyme cleaves the chain, releasing acetyl-CoA and a fatty acyl-CoA molecule that is two carbons shorter. nih.gov

While β-oxidation is a major pathway, other enzymatic systems can also contribute to the metabolism of fatty acids. The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the endoplasmic reticulum of liver cells, are well-known for their role in metabolizing a vast array of foreign compounds (xenobiotics) and endogenous substances, including fatty acids. wikipedia.orgdovepress.com

For fatty acids, CYP enzymes are primarily involved in omega-oxidation (ω-oxidation). wikipedia.org This pathway involves the oxidation of the terminal methyl carbon (the ω-carbon) of the fatty acid chain. wikipedia.org This process is typically a minor pathway for most fatty acids but can become more significant if β-oxidation is impaired. wikipedia.org The initial step is a hydroxylation reaction catalyzed by CYP enzymes, particularly from the CYP4A and CYP4F families, to form a hydroxy fatty acid. wikipedia.orgdiva-portal.org This hydroxylated intermediate can be further oxidized to a dicarboxylic acid, which is more water-soluble and can be more readily excreted or can enter the β-oxidation pathway from either end of the molecule. wikipedia.org

Glucuronidation and Other Conjugation Pathways

The biotransformation of xenobiotics, such as this compound (DPA), is a critical process that converts lipophilic compounds into more water-soluble, excretable metabolites. mhmedical.com This is often achieved through Phase I (functionalization) and Phase II (conjugation) reactions. mhmedical.com

Glucuronidation represents a major Phase II conjugation pathway for a wide array of substances, including drugs and fatty acid derivatives. wikipedia.orgnih.gov This process involves the transfer of glucuronic acid from the activated coenzyme uridine (B1682114) 5'-diphospho-α-D-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orguomus.edu.iq The resulting glucuronide conjugates are significantly more water-soluble, facilitating their elimination from the body via urine or feces. wikipedia.org Glucuronidation primarily occurs in the liver, though UGT enzymes are present in many other tissues. wikipedia.org For branched-chain carboxylic acids like DPA, glucuronidation is known to be a primary metabolic route. cefic-lri.org The carboxyl functional group of DPA is a common site for the formation of O-glucuronides. uomus.edu.iq

While glucuronidation is a principal pathway, other conjugation reactions can also occur for carboxylic acids. These Phase II processes typically involve the initial activation of the xenobiotic carboxylic acid to a reactive acyl-CoA thioester. nih.gov This intermediate can then be conjugated with various endogenous molecules. nih.govdrughunter.com For instance, studies on diphenylacetic acid, a structural analog of DPA, have shown that in addition to forming a major glucuronide metabolite, it can also undergo minor conjugation with the amino acids glycine (B1666218) and taurine. nih.gov

Table 1: Common Phase II Conjugation Reactions

Conjugation PathwayMediating Enzyme FamilyEndogenous Donor
Glucuronidation UDP-glucosyltransferases (UGTs)UDP-glucuronic acid
Sulfonation Sulfotransferases (SULTs)3'-phosphoadenosine-5'-phosphosulfate
Glutathione Conjugation Glutathione S-transferases (GSTs)Glutathione (GSH)
Amino Acid Conjugation N-acyltransferases (AATs)Amino acids (e.g., Glycine, Taurine)
Acetylation N-acetyltransferases (NATs)Acetyl-CoA
Methylation Methyltransferases (MTs)S-adenosylmethionine (SAM)

This table summarizes major Phase II conjugation pathways involved in xenobiotic metabolism. drughunter.com

Influence of Structural Analogs on Metabolic Fate

The metabolic fate of a xenobiotic carboxylic acid is heavily influenced by its chemical structure, particularly the nature of its alkyl substituents. researchgate.net Comparative studies involving DPA and its structural analogs, such as valproic acid (VPA), 2-ethylhexanoic acid (EHA), and 2-hexyldecanoic acid (HDA), provide insight into these structure-metabolism relationships. cefic-lri.org

Transcriptional profiling studies indicate that branched-chain carboxylic acids with two- or three-carbon alkyl substituents at the alpha position (like EHA and VPA) trigger similar transcriptional responses. researchgate.net However, the profile for other chemicals, including those with longer chains like DPA, is different, suggesting that the metabolic and biological effects cannot be automatically extrapolated from one analog to another. researchgate.net

The rate of metabolism also varies significantly with structure. In vitro studies using rat and human hepatocytes have demonstrated clear differences in the intrinsic clearance of these compounds. The rate of metabolism for DPA (also referred to as PHA in some studies) and HDA was found to be considerably higher than that for VPA and EHA. cefic-lri.org In both rat and human liver cells, the rank order for intrinsic clearance was HDA > DPA > EHA > VPA, indicating that the length of the carbon chains directly impacts how quickly the compounds are metabolized. cefic-lri.org

Table 2: Comparative In Vitro Intrinsic Clearance of DPA and Structural Analogs

CompoundRat Hepatocytes (μl/min/million cells)Human Hepatocytes (μl/min/million cells)
Valproic Acid (VPA) 5~1.5
2-Ethylhexanoic Acid (EHA) ~20~8
This compound (DPA/PHA) ~50~15
2-Hexyldecanoic Acid (HDA) 89~59

Data sourced from a 2022 study on branched carboxylic acids. cefic-lri.org The metabolism rate in human hepatocytes was approximately 1.5 to 6.5 times lower than in rat hepatocytes. cefic-lri.org

Interactions with Endogenous Metabolic Pathways

All metabolic pathways for carbohydrates, proteins, and lipids are interconnected, often sharing common intermediates and regulatory mechanisms. openstax.org Xenobiotic compounds like DPA can perturb these delicate networks. A key mechanism by which xenobiotic carboxylic acids can exert effects is through the formation of CoA conjugates, which can compete with endogenous molecules and disrupt energy metabolism. nih.govacs.org

Fatty Acid Metabolism

Fatty acid metabolism involves catabolic processes, such as β-oxidation to produce energy (ATP), and anabolic processes, such as the synthesis of lipids for membranes and signaling molecules. wikipedia.orgmetabolon.com These pathways are central to cellular energy homeostasis. mdpi.com

This compound, as a branched-chain fatty acid itself, has the potential to interfere with these processes. A critical step in the metabolism of many xenobiotic carboxylic acids is their conversion to acyl-CoA thioesters. nih.gov This formation of a DPA-CoA conjugate could allow it to interact with enzymes involved in fatty acid metabolism. For example, it could compete with natural fatty acyl-CoAs for enzymes involved in β-oxidation, the process that breaks down fatty acids into acetyl-CoA inside the mitochondria. wikipedia.orgmdpi.com The accumulation of such xenobiotic-CoA conjugates can sequester the available Coenzyme A pool and competitively inhibit other CoA-dependent cellular processes, potentially leading to mitochondrial dysfunction. nih.govacs.org

Amino Acid Metabolism

Amino acid metabolism encompasses the synthesis of nonessential amino acids and the degradation of excess amino acids to provide carbon skeletons for energy production or conversion to glucose or fatty acids. nih.govlibretexts.org These degradation pathways often lead to intermediates of the citric acid cycle, such as α-ketoglutarate and oxaloacetate. libretexts.org

Direct interactions between DPA and amino acid metabolism are not extensively documented. However, indirect interactions are plausible due to the interconnectedness of metabolic pathways. The citric acid cycle is a central hub for both energy production and the metabolism of fats, carbohydrates, and amino acids. If the formation of DPA-CoA and its subsequent metabolism affects the concentrations of key metabolites like acetyl-CoA or citric acid cycle intermediates, it could consequently influence the rate and direction of amino acid catabolism. libretexts.org For example, a depletion of the oxaloacetate pool due to metabolic disruption could impact the transamination reactions that are crucial for converting amino acids into their corresponding α-keto acids. youtube.com

Carbohydrate Metabolism

Carbohydrate metabolism includes glycolysis (the breakdown of glucose), gluconeogenesis (the synthesis of glucose from non-carbohydrate sources), and glycogenolysis (the breakdown of stored glycogen). openstax.orgwikipedia.org These pathways are tightly regulated to maintain blood glucose levels and supply ATP for cellular functions. wikipedia.org

Analytical Methodologies for Dipentylacetic Acid

Chromatographic Techniques

Chromatography is a laboratory technique for the separation of a mixture. advancechemjournal.com The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. advancechemjournal.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. wikipedia.org It is a highly versatile and widely used method in analytical chemistry. openaccessjournals.com The principle of HPLC involves the injection of a small volume of a liquid sample into a tube packed with tiny particles (the stationary phase), where the individual components are moved down the column with a liquid (the mobile phase) forced through by high pressure. advancechemjournal.com

For compounds like Dipentylacetic acid, which are fatty acids, HPLC analysis can sometimes require derivatization to enhance detection by UV or fluorescence detectors. nih.govnih.gov Derivatization alters the chemical structure of the analyte to produce a new compound with properties that are more suitable for analysis by a particular instrument. nih.gov For instance, valproic acid, an analogue of this compound, has been derivatized with agents like 4-bromomethyl-7-methoxycoumarin (B43491) or phenylhydrazine (B124118) hydrochloride to improve its detection by HPLC-UV. nih.govnih.gov

A common setup for HPLC analysis of fatty acids involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution. mfd.org.mk The detector is typically set at a wavelength around 210 nm for underivatized fatty acids. mfd.org.mk

Table 1: Example HPLC Conditions for Valproic Acid (Analogue) Analysis mfd.org.mk

ParameterCondition 1Condition 2
Column C18 (250 mm x 4.6 mm)C18 (5 µm; 250 x 4 mm)
Mobile Phase Phosphate buffer and acetonitrile (47.5:52.5, v/v)55% acetonitrile in water with 0.05% v/v trifluoroacetic acid
Flow Rate 1.2 mL/min1.0 mL/min
Detection UV at 210 nmDiode-Array Detection (DAD) at 210 nm
Retention Time Not specified5.7 min

Gas Chromatography (GC)

Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. libretexts.org GC is frequently used for the analysis of volatile substances like fatty acids. ugent.be For less volatile compounds, derivatization is often employed to increase their volatility. nih.gov

In the analysis of carboxylic acids, a derivatization step is common to convert the acids into more volatile esters. nih.gov For example, a method for analyzing valproic acid involves derivatization to form phenacyl esters, which are then analyzed by GC with a flame ionization detector (FID). nih.govscioninstruments.com This process allows for sharp, well-defined peaks. nih.gov

The choice of column is critical in GC. For fatty acid analysis, capillary columns coated with a polar stationary phase, such as polyethylene (B3416737) glycol, are often used. ugent.be

Table 2: Example GC Conditions for Valproic Acid (Analogue) Analysis nih.govpagepressjournals.org

ParameterCondition 1Condition 2
Derivatization Agent None specified (direct extraction)α-bromoacetophenone (to form phenacyl esters)
Column Gs-BP 100% dimethylpolysiloxane capillary column (10 m × 0.53 mm ID, 2.65 μm film thickness)3% OV-17
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)
Injector Temperature 280°CNot specified
Detector Temperature 280°CNot specified
Oven Temperature Isothermal at 135°CIsothermal
Retention Time 1.83 minNot specified

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry (MS). wikipedia.org LC-MS is particularly useful for the analysis of complex biological samples and can be used for a wide range of molecules, including fatty acids. thermofisher.comnih.gov

For fatty acids, which can have poor ionization efficiency, derivatization is often used to improve sensitivity in LC-MS analysis. nih.gov This typically involves modifying the carboxylic acid group to enhance detection in the positive ion mode. nih.gov A study on valproic acid and its metabolite used pre-column derivatization with 4-dimethylaminobenzylamine (B93267) dihydrochloride, followed by HPLC-MS/MS analysis with positive electrospray ionization. researchgate.net

Tandem mass spectrometry (MS/MS) provides even greater specificity by allowing for the fragmentation of a selected ion and analysis of the resulting fragment ions. nih.gov This is particularly useful for confirming the identity of compounds in complex mixtures. wikipedia.org A study involving a series of branched carboxylic acids, including this compound (referred to as 2-pentylheptanoic acid), utilized HPLC-MS/MS for analysis. cefic-lri.org

Table 3: Example LC-MS/MS Conditions for Branched Carboxylic Acid Analysis cefic-lri.org

ParameterCondition
Derivatization o-BHA derivatization
LC Column Waters Atlantis dC18 (3 μM, 2.1 mm x 50mm)
Mobile Phase 0.1% formic acid in water and 0.1% formic acid in acetonitrile (gradient)
Mass Spectrometer Sciex 6500+ MS
Ionization Mode Not specified in detail

Spectroscopic Techniques

Spectroscopy is the study of the interaction between matter and electromagnetic radiation. It is a powerful tool for determining the structure of chemical compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. wikipedia.org An FT-IR spectrometer collects high-resolution spectral data over a wide spectral range simultaneously. wikipedia.org The resulting spectrum acts as a molecular "fingerprint," as different functional groups absorb infrared radiation at specific frequencies. researchgate.net

For a carboxylic acid like this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. The O-H stretch of the carboxylic acid group typically appears as a broad band in the region of 3300-2500 cm⁻¹. msu.edu The C=O (carbonyl) stretching vibration of the carboxylic acid is expected to be a strong, sharp peak around 1700–1725 cm⁻¹. nih.gov The C-O stretch and O-H bend are also characteristic. nih.gov Analysis of lipid samples by FT-IR allows for the identification of functional groups within their hydrocarbon chains and polar head groups. spectroscopyonline.com

Table 4: Typical FT-IR Absorption Regions for Carboxylic Acids nih.gov

Functional GroupAbsorption Region (cm⁻¹)Description
O-H stretch3300 - 2500Broad
C-H stretch3000 - 2850Aliphatic
C=O stretch1725 - 1700Carbonyl of carboxylic acid
C-O stretch1320 - 1210
O-H bend1440 - 1395

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an analytical chemistry technique used in quality control and research for determining the content and purity of a sample as well as its molecular structure. msu.edu It is based on the principle that certain atomic nuclei, when placed in a magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. libretexts.org

In ¹H NMR spectroscopy of a compound like this compound, the proton of the carboxylic acid group (-COOH) would be expected to have a characteristic chemical shift, typically in the range of 10.0-13.0 ppm, and the signal is often broad. msu.edumdpi.com The protons on the carbon atom alpha to the carbonyl group would also have a distinct chemical shift.

In ¹³C NMR spectroscopy, the carbon atom of the carbonyl group in a carboxylic acid is highly deshielded and appears at a characteristic downfield chemical shift, generally between 170 and 185 ppm. The chemical shifts of the other carbon atoms in the pentyl chains would provide further structural information. aocs.org Various 1D and 2D NMR techniques can be used for complete structural characterization. mdpi.comfigshare.com

Table 5: Expected NMR Chemical Shift Ranges for this compound msu.eduaocs.org

NucleusFunctional Group EnvironmentExpected Chemical Shift (ppm)
¹HCarboxylic Acid (-COOH )10.0 - 13.0
¹HAlpha-Proton (-CH -COOH)~2.2 - 2.6
¹HMethylene Protons (-CH₂ -)~1.2 - 1.6
¹HMethyl Protons (-CH₃ )~0.9
¹³CCarbonyl Carbon (-C OOH)170 - 185
¹³CAlpha-Carbon (-C H-COOH)~40 - 50
¹³CMethylene Carbons (-C H₂-)~20 - 40
¹³CMethyl Carbon (-C H₃)~14

Quantitative Analysis in Complex Matrices

Quantitative analysis of this compound from complex samples, such as biological fluids or environmental extracts, presents challenges due to the presence of numerous interfering substances. mdpi.comresearchgate.net The chosen analytical method must be able to accurately measure the analyte of interest without interference from the sample matrix. scioninstruments.com High-throughput analysis, often required in clinical or environmental screening, is increasingly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems. nih.govresearchgate.net

The quantification of this compound in biological samples like plasma, urine, or tissue is crucial for pharmacokinetic and metabolic studies. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for this application. wikipedia.orgresearchgate.netnih.gov

For GC-MS analysis, this compound, being a polar carboxylic acid, typically requires a derivatization step to increase its volatility and thermal stability. scioninstruments.com In contrast, LC-MS methods may allow for the direct analysis of the underivatized acid, though derivatization can also be used to enhance ionization efficiency and sensitivity. mdpi.comnih.gov The use of stable isotope-labeled internal standards is a common strategy to correct for matrix effects and variations in sample processing, ensuring accurate quantification. cstti.com

A typical workflow involves sample extraction, derivatization (for GC-MS), and subsequent chromatographic separation and detection. nih.govorganomation.com GC-MS is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. nih.govthermofisher.com Similarly, LC-MS/MS methods utilize selected reaction monitoring (SRM) to achieve high specificity and low detection limits. researchgate.net

Table 1: Illustrative GC-MS Parameters for Carboxylic Acid Analysis in Biological Samples

ParameterTypical SettingPurpose
Column HP-5MS or similarSeparation of analytes based on volatility and polarity.
Carrier Gas HeliumTransports the vaporized sample through the column. rsc.org
Injector Temp. 250 °CEnsures rapid vaporization of the derivatized sample. chromatographyonline.com
Oven Program Temperature gradient (e.g., 100°C to 260°C)Optimizes separation of multiple compounds in the sample. chromatographyonline.com
Ionization Mode Electron Ionization (EI)Fragments the analyte to produce a characteristic mass spectrum. rsc.org
MS Detector Single Quadrupole or Triple QuadrupoleDetects and quantifies the analyte fragments.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity by monitoring only specific ions of the analyte. nih.gov

The analysis of this compound in environmental matrices such as water, soil, or sediment is essential for monitoring its presence and persistence. wikipedia.org Similar to biological samples, the complexity of environmental samples necessitates extensive sample preparation to isolate the analyte and remove interfering substances. itrcweb.orgresearchgate.net

Methods for analyzing organic acids in water often involve a preconcentration step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to enrich the analyte to detectable levels. researchgate.netenv.go.jp For soil and sediment samples, extraction is typically performed using organic solvents, sometimes with the aid of techniques like sonication or Soxhlet extraction. env.go.jp

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for analyzing organic pollutants in environmental samples. wikipedia.orgchromatographyonline.com After extraction and derivatization, the sample is analyzed, often using high-resolution mass spectrometry to differentiate the analyte from a complex background of other organic compounds. chromatographyonline.com

Table 2: Common Extraction Techniques for Environmental Samples

TechniqueSample TypeDescription
Liquid-Liquid Extraction (LLE) WaterThe sample is mixed with an immiscible organic solvent to transfer the analyte from the aqueous phase to the organic phase. env.go.jp
Solid-Phase Extraction (SPE) WaterThe sample is passed through a solid sorbent cartridge that retains the analyte, which is later eluted with a small volume of solvent. organomation.com
Soxhlet Extraction Soil, SedimentContinuous extraction of the solid sample with a heated organic solvent over several hours to ensure complete recovery of the analyte. env.go.jp
Ultrasonic Extraction Soil, SedimentThe sample is mixed with a solvent and subjected to high-frequency sound waves to facilitate the release of the analyte from the matrix. env.go.jp

Biological Sample Analysis

Method Validation and Optimization

Validation is a critical process to demonstrate that an analytical method is suitable for its intended purpose. waters.comiosrphr.org For the quantitative analysis of this compound, method validation ensures the reliability, accuracy, and precision of the reported results. demarcheiso17025.com The process involves evaluating several key performance characteristics as defined by international guidelines. europa.eu

Sensitivity is established by determining the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). scioninstruments.com The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. scioninstruments.com

Selectivity (or specificity) is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. scioninstruments.comwaters.com In chromatographic methods, selectivity is demonstrated by achieving baseline separation of the analyte peak from other peaks. demarcheiso17025.com For mass spectrometry, it is confirmed by the absence of interfering signals at the mass-to-charge ratio of the analyte. nih.gov

Reproducibility (a measure of precision) refers to the closeness of agreement between results of measurements of the same analyte carried out under changed conditions (e.g., different analysts, different equipment, or on different days). europa.eu It is typically expressed as the relative standard deviation (RSD) of a series of measurements. nih.gov

Table 3: Key Parameters for Method Validation

ParameterDefinitionAcceptance Criteria Example
Linearity (R²) The ability to elicit results that are directly proportional to the analyte concentration. waters.comCorrelation coefficient (R²) > 0.99 nih.gov
Accuracy (% Recovery) The closeness of the measured value to the true value. iosrphr.org80-120% of the true concentration europa.eu
Precision (RSD %) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. iosrphr.orgRSD ≤ 15%
LOD The lowest amount of analyte that can be detected. scioninstruments.comSignal-to-Noise Ratio ≥ 3
LOQ The lowest amount of analyte that can be quantified with suitable precision and accuracy. scioninstruments.comSignal-to-Noise Ratio ≥ 10
Selectivity The ability to assess the analyte unequivocally in the presence of other components. scioninstruments.comnih.govNo interfering peaks at the retention time of the analyte.

Effective sample preparation is crucial for obtaining accurate and reproducible results, as it aims to isolate the analyte from the matrix and remove interferences. researchgate.netorganomation.com For carboxylic acids like this compound, this process is often combined with a derivatization step, especially for GC-based analysis. scioninstruments.comresearchgate.net

The most common sample preparation techniques include protein precipitation for plasma or serum, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). mdpi.com These steps concentrate the analyte and remove matrix components that could interfere with the analysis or damage the analytical column. organomation.com

Derivatization converts the polar carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ester. scioninstruments.comyoutube.com This chemical modification improves the chromatographic behavior (e.g., peak shape) and thermal stability of the analyte for GC analysis. scioninstruments.com Common derivatization reactions include esterification to form methyl esters or silylation to form trimethylsilyl (B98337) (TMS) esters. scioninstruments.comyoutube.com While LC-MS can often analyze underivatized acids, derivatization may still be employed to improve sensitivity by introducing a readily ionizable group. mdpi.comnih.gov

Table 4: Common Derivatization Reagents for Carboxylic Acids in GC Analysis

Reagent TypeExample ReagentTarget Functional GroupResulting Derivative
Alkylation Methanolic HCl, Boron trifluoride-methanol (BF₃-MeOH)Carboxylic acid (-COOH)Fatty Acid Methyl Ester (FAME) scioninstruments.com
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Carboxylic acid (-COOH), Hydroxyl (-OH)Trimethylsilyl (TMS) ester youtube.com
Acylation Pentafluorobenzyl bromide (PFBBr)Carboxylic acid (-COOH)Pentafluorobenzyl (PFB) ester

Toxicological Considerations and Risk Assessment of Dipentylacetic Acid

Mechanistic Toxicology Studies

Mechanistic toxicology aims to elucidate how chemical agents interact with biological systems at the cellular and molecular level to cause adverse effects. nih.govuomustansiriyah.edu.iq For Dipentylacetic acid, these studies have often been conducted in comparison with Valproic acid to identify structure-activity relationships. researchgate.net

Cellular and Molecular Mechanisms of Toxicity

The toxicity of certain weak acids is thought to be influenced by their physicochemical properties, which can lead to their accumulation in the relatively basic environment of an early embryo. nih.gov Like its analog Valproic acid, this compound's molecular structure is a key determinant of its biological activity. Studies comparing VPA with its analogs have sought to identify the specific structural features responsible for developmental toxicity. Research suggests that the molecular mechanism can involve the interaction of the toxicant with specific cellular targets, leading to dysfunction. uomustansiriyah.edu.iq While direct evidence for DPA's binding targets is limited, the broader class of short-chain aliphatic acids has been shown to have effects on the nervous system, suggesting potential interactions with neural cell components.

Transcriptomic and Metabolomic Profiling in Response to Exposure

To understand the biological response to this compound, researchers have employed advanced techniques like transcriptomics (the study of gene expression) and metabolomics (the study of metabolites). nih.govamegroups.orgmdpi.com These methods provide a broad view of the molecular and metabolic shifts that occur within an organism following chemical exposure. frontiersin.orgfrontiersin.org

In a study using zebrafish embryos, a model organism for developmental toxicity testing, exposure to this compound was analyzed alongside other VPA analogs. researchgate.netmdpi.com Transcriptomic analysis revealed changes in gene expression related to developmental processes. researchgate.net Similarly, metabolomic profiling in human induced pluripotent stem cell assays has been used to determine the developmental toxicity potential of DPA and other analogs, identifying specific changes in metabolite concentrations that signal toxicity. nih.govnih.gov

The integration of these "-omics" datasets helps to identify the key biological pathways that are perturbed by DPA exposure. amegroups.org For instance, analysis of gene expression and metabolite changes can point towards interference with critical processes like fatty acid metabolism or amino acid metabolism. nih.govfrontiersin.org

Table 1: Summary of -Omics Approaches Used in DPA-related Toxicity Studies

TechnologyModel SystemKey Findings Related to DPA/AnalogsReference
TranscriptomicsZebrafish EmbryosIdentified changes in gene expression profiles following exposure to VPA analogs, including DPA. researchgate.net
MetabolomicsHuman Induced Pluripotent Stem Cells (devTOXqP Assay)Determined the developmental toxicity potential (dTP) concentration based on metabolic changes, allowing for potency ranking of VPA analogs. nih.gov
Integrated -OmicsVarious (conceptual)Combining transcriptomic and metabolomic data helps elucidate toxicity pathways and mechanisms of action. amegroups.orgfrontiersin.org

Oxidative Stress and Inflammatory Responses

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a common mechanism of chemical-induced toxicity. nih.govmdpi.com It can lead to damage of vital cellular components like DNA, proteins, and lipids. frontiersin.org Chronic inflammation is closely linked with oxidative stress and can be initiated by various toxic agents, leading to the release of inflammatory mediators like cytokines. frontiersin.orgnih.gov

While direct studies focusing solely on DPA-induced oxidative stress and inflammation are not prominent in the reviewed literature, these responses can be inferred from broader transcriptomic and metabolomic analyses. Such analyses can reveal the upregulation of genes involved in antioxidant defense systems or inflammatory pathways. frontiersin.orgfrontiersin.org For example, altered metabolism of certain amino acids and lipids can be linked to inflammatory responses. nih.gov The cellular damage caused by teratogenic compounds can itself trigger inflammatory processes and oxidative stress as a secondary effect. Further research is required to specifically characterize the role of oxidative stress and inflammation in the toxicology of this compound.

Developmental Toxicology Investigations

Developmental toxicology focuses on adverse effects on a developing organism that can result from exposure to chemical or physical agents before conception, during prenatal development, or postnatally until puberty. env-health.org Given that its analog, Valproic acid, is a known human teratogen, this compound has been a subject of such investigations. nih.govdrugbank.com

Teratogenicity Studies

Teratology is the study of birth defects and their causes. wikipedia.org A teratogen is any agent that can disturb the development of an embryo or fetus. newcastle-hospitals.nhs.uk Studies in animal models are crucial for identifying such hazards. nih.gov

The developmental toxicity of this compound has been evaluated using models such as the zebrafish embryo. researchgate.netnih.govscielo.br These studies compare the effects of DPA to other structurally related aliphatic acids to understand the specific chemical features that confer teratogenic potential. Research has shown that strict structural requirements are necessary for a compound in this class to produce significant developmental defects. While not as potent as some other analogs like 2-ethylhexanoic acid, studies indicate that the potential for developmental toxicity exists and is related to its chemical structure. Weakly acidic properties may contribute to the teratogenic potential by causing the chemical to accumulate in the embryonic environment. nih.gov

Table 2: Developmental Toxicity Findings for VPA Analogs in Rat Screening Assays

CompoundObserved Developmental EffectsReference
Valproic Acid (VPA)Mortality, extra presacral vertebrae, fused ribs, delayed parturition.
2-ethylhexanoic acid (2EH)Dramatic VPA-like effects including mortality and skeletal defects.
2-propylhexanoic acid (2PH)Dramatic VPA-like effects including mortality and skeletal defects.
2-butylhexanoic acidIncreased incidence of lumbar ribs.
This compound (DPA)Screened for developmental toxicity, contributing to structure-activity relationship data. Specific malformations not detailed in the primary comparative study.

Developmental Neurotoxicity Assessments

Developmental neurotoxicity (DNT) is an adverse effect on the chemistry, structure, or function of the developing nervous system. env-health.orgnih.gov Exposure to certain chemicals during critical windows of brain development can lead to lasting deficits. epa.gov Assessing DNT often involves animal models where behavior, learning, memory, and brain morphology are examined following exposure. nih.govnih.gov

This compound has been examined in the context of developmental neurotoxicity, primarily due to the known neurotoxic effects of Valproic acid. researchgate.net Studies using models like zebrafish or human pluripotent stem cell-derived cerebral organoids are at the forefront of DNT assessment. epa.govnih.gov These systems allow for the screening of chemicals to see if they alter key neurodevelopmental processes. nih.gov Research on VPA analogs helps to establish a structure-activity relationship for neurotoxicity, suggesting that the specific arrangement of the alkyl chains is critical for this effect. researchgate.net While detailed DNT assessments specifically for DPA are limited, its inclusion in broader studies of VPA analogs indicates it is a compound of interest for its potential effects on the developing nervous system. researchgate.netnih.gov

Comparative Toxicology with Branched Carboxylic Acids

The toxicological profile of this compound is often evaluated in the context of other branched-chain carboxylic acids (BCAs). This comparative approach is essential for understanding its potential hazards, as data on this compound itself can be limited. Valproic acid (VPA), a known developmental toxicant, frequently serves as a comparator compound in these assessments. nih.gov

Read-across is a data-gap filling technique that uses data from structurally similar chemicals (analogues) to predict the properties of a target substance. canada.ca This approach is predicated on the principle that structurally similar compounds will exhibit similar physicochemical, toxicokinetic, and toxicodynamic properties. canada.caresearchgate.net In the case of this compound, read-across from other BCAs, particularly VPA, is a common practice in toxicological risk assessment. nih.govcefic-lri.org

The process of read-across involves several key steps:

Structural Similarity Assessment: This includes evaluating functional groups that might alter toxicity. europa.eu

Physicochemical Property Evaluation: Properties like water solubility and the octanol/water partition coefficient (Log P) are considered. europa.eu

Toxicokinetic and Toxicodynamic Similarity: Understanding how the chemicals are absorbed, distributed, metabolized, and excreted, as well as their mechanism of action, is crucial. researchgate.net

Recent advancements in toxicology have incorporated New Approach Methodologies (NAMs), such as in vitro assays, toxicogenomics, and computational modeling, to strengthen the biological basis of read-across assessments. researchgate.netnih.gov For instance, transcriptional profiling has been used to compare the biological activity of various BCAs, including this compound, with VPA. nih.govcefic-lri.org These studies help to confirm a common mode of action, such as histone deacetylase (HDAC) inhibition, which is a known mechanism of VPA-induced developmental toxicity. nih.govcefic-lri.org

A study utilizing transcriptional profiling in four different human cell lines (A549, HepG2, MCF7, and iCell cardiomyocytes) demonstrated that BCAs with 2- or 3-carbon alkyl substituents at the alpha position elicit a transcriptional profile similar to VPA. nih.gov However, the profile for other tested chemicals, including those with longer branched chains like this compound, was different, suggesting limitations to the read-across from VPA to much shorter and longer acids. nih.gov

The relationship between the chemical structure of branched-chain carboxylic acids and their toxicity is a key area of investigation. For BCAs, developmental toxicity appears to be limited to specific structures that share a common mode of action, namely histone deacetylase (HDAC) inhibition. nih.gov

Studies have shown that the length and branching of the alkyl chains significantly influence the toxic potential of BCAs. nih.govcefic-lri.org For example, research on a series of BCAs found that only 2-ethylhexanoic acid and 2-propylhexanoic acid caused VPA-like developmental effects in screening assays. cefic-lri.org This suggests that side-chain branching larger than a methyl group may be necessary to elicit teratogenic effects. researchgate.net

Molecular docking models have provided a potential mechanistic explanation for the observed "activity cliff," where small changes in chemical structure lead to significant differences in biological activity. nih.govcefic-lri.org These models suggest that the ability of a BCA to interact with the active site of HDACs is a critical determinant of its toxicity. nih.gov For some BCAs, the alkyl groups are too small to generate sufficient interactions with the binding pocket. cefic-lri.org

Furthermore, in vitro toxicokinetic data coupled with physiologically based pharmacokinetic (PBPK) modeling has shown that as the branched chain length increases, the predicted maximum plasma concentration (Cmax) decreases. nih.govcefic-lri.org This indicates that longer-chain BCAs like this compound may have lower systemic exposure, which could influence their toxic potential.

Read-Across Approaches in Toxicological Assessment

Risk Assessment Frameworks for Branched Carboxylic Acids

Risk assessment frameworks for chemicals like this compound and other BCAs generally follow a structured process that includes hazard identification, hazard characterization, exposure assessment, and risk characterization. canada.ca These frameworks are designed to be transparent and systematic, providing a basis for regulatory decision-making. researchgate.net

Hazard identification is the process of determining the types of adverse effects a substance can cause, while hazard characterization describes the inherent potential of a chemical to cause those effects, including a dose-response assessment where possible. fao.org For branched-chain carboxylic acids, the primary hazards of concern often relate to developmental and reproductive toxicity, as well as potential liver effects like hepatic steatosis. nih.govnih.gov

The hazard assessment of BCAs relies on a weight-of-evidence approach, integrating data from various sources:

In vivo animal studies: These provide data on a range of toxicological endpoints. nih.gov

In vitro assays: High-throughput screening and other in vitro methods can provide mechanistic insights and help to prioritize chemicals for further testing. nih.govyoutube.com

(Q)SAR models: Quantitative Structure-Activity Relationship models predict the toxicity of a chemical based on its structure. europa.eu

Read-across: As previously discussed, this involves using data from similar chemicals to fill data gaps. canada.ca

A key aspect of hazard characterization is understanding the mode of action (MoA). nih.gov For some BCAs, the MoA for developmental toxicity is believed to be HDAC inhibition. nih.gov For hepatic steatosis, the potential mechanism may involve interference with fatty acid metabolism. nih.gov Identifying a common MoA across a group of chemicals strengthens the justification for grouping them together for risk assessment purposes. nih.gov

Exposure assessment is the process of estimating the magnitude, frequency, and duration of human exposure to a chemical agent. nelsonlabs.com For branched-chain carboxylic acids, exposure can occur through various routes, including oral, dermal, and inhalation, depending on their use in consumer products and industrial applications. canada.cacanada.ca

Methodologies for exposure assessment can include:

Environmental Fate and Transport Modeling: These models predict the concentration of a chemical in different environmental compartments (air, water, soil) based on its physicochemical properties and release rates. canada.ca

Biomonitoring: This involves measuring the concentration of the chemical or its metabolites in human tissues or fluids (e.g., blood, urine).

Exposure Scenario Development: This involves constructing plausible scenarios of human contact with a substance, considering its uses and the populations likely to be exposed. nelsonlabs.com

For carboxylic acids, their potential to biodegrade is an important consideration in exposure assessment. epa.gov Generally, highly branched compounds may be more resistant to biodegradation than their straight-chain counterparts. epa.gov

Therapeutic and Industrial Applications of Dipentylacetic Acid and Its Derivatives

Exploration of Therapeutic Potential

The investigation into the therapeutic potential of dipentylacetic acid is largely centered on its structural relationship to valproic acid (VPA), a well-known antiepileptic and mood-stabilizing drug. researchgate.netgoogle.com VPA is a branched-chain carboxylic acid (2-propylpentanoic acid) and a known developmental toxicant. researchgate.net Research has been conducted to understand how changes in the alkyl substituents of such acids affect their biological activity, using this compound as a key comparator compound. researchgate.netgoogle.com

A significant area of study involves the use of transcriptomics—the study of the complete set of RNA transcripts produced by an organism—to compare the biological effects of this compound and other VPA analogs. researchgate.netgoogle.com In studies using various human cell lines (including A549, HepG2, and MCF7), the transcriptional profiles induced by these compounds were analyzed. researchgate.netgoogle.com The data revealed that branched carboxylic acids with shorter two- or three-carbon alkyl substituents at the alpha position elicited a transcriptional profile similar to VPA. researchgate.netgoogle.com In contrast, this compound, with its longer five-carbon chains, produced a different transcriptional profile. researchgate.netgoogle.com This suggests that the biological activity and potential mode of action of this compound diverge significantly from that of VPA, providing a basis for limiting read-across from VPA to acids with much longer side chains. researchgate.net

Development of Pharmaceutical Agents

The development of new pharmaceutical agents often involves a medicinal chemistry approach, where lead compounds are modified to optimize their therapeutic effects and minimize toxicity. schrodinger.com This process includes rational drug design, analog synthesis, and detailed structure-activity relationship (SAR) studies. schrodinger.com

In the context of this compound, its development is primarily linked to its role as a structural analog in toxicological and pharmacokinetic studies. researchgate.netaip.org Physiologically based pharmacokinetic (PBPK) models have been employed to support the read-across for a series of branched carboxylic acids, with VPA as the comparator. researchgate.netgoogle.com These models help estimate internal dosimetry and predict how the body will process a chemical. researchgate.net PBPK modeling data indicate that as the branched chain of the carboxylic acid increases in length, the predicted maximum plasma concentration (Cmax) decreases. researchgate.netgoogle.com This finding is crucial for assessing the potential systemic exposure and related biological effects of compounds like this compound compared to VPA. researchgate.net Such research is fundamental in the early stages of drug development, where understanding the relationship between chemical structure and pharmacokinetic behavior can guide the selection and modification of potential drug candidates. scirp.org

Table 1: Compounds Compared in Transcriptional Profiling Study google.com
Compound NameAbbreviationCAS NumberChemical Structure Notes
This compoundDPA5422-52-6Two pentyl groups at the alpha position
Valproic acid (2-propylpentanoic acid)VPA1069-66-5Two propyl groups at the alpha position (Comparator)
2-Ethylhexanoic acidEHA149-57-5An ethyl and a hexyl group at the alpha position
2-Propylnonanoic acidPNA65185-82-2A propyl and a nonyl group at the alpha position
2-Hexyldecanoic acidHDA25354-97-6A hexyl and a decyl group at the alpha position
Octanoic acidOA124-07-2Straight-chain alkyl acid (Control)

Formulation Strategies for Enhanced Efficacy

Many drug candidates exhibit poor water solubility, which can limit their absorption from the gastrointestinal tract and, consequently, their bioavailability. scbt.com this compound, as a lipid-like molecule, falls into this category. To enhance the efficacy of such poorly absorbed drugs, various formulation strategies are employed. scbt.comuomustansiriyah.edu.iq

Lipid-based formulations, particularly self-emulsifying drug delivery systems (SEDDS), are a promising approach. scbt.com These systems are isotropic mixtures of oils, surfactants, and sometimes cosurfactants, which form a fine oil-in-water emulsion upon gentle agitation with aqueous fluids (e.g., in the stomach). uomustansiriyah.edu.iq This process allows the drug to remain in a dissolved state, avoiding the slow dissolution step that often limits the absorption of hydrophobic drugs. uomustansiriyah.edu.iq For compounds like this compound, formulation as a SEDDS could potentially improve bioavailability. scbt.com Furthermore, liquid SEDDS can be converted into solid dosage forms, such as powders or tablets, by adsorbing them onto solid carriers, which can improve stability and patient compliance. scbt.comuomustansiriyah.edu.iq

Role in Specialty Chemical Synthesis

Specialty chemicals are performance-based products sold for their specific function rather than their composition. They are used in a wide range of industries to create value-added products. extrica.comwikipedia.orgresearchgate.net Carboxylic acids and their derivatives, such as esters and acid chlorides, are important intermediates in the synthesis of these specialty chemicals. wikipedia.orgresearchgate.net

Precursor in Organic Synthesis

In chemistry, a precursor is a compound that participates in a chemical reaction to produce another compound. google.com this compound serves as a precursor in targeted organic syntheses. For example, it has been used as a starting material in the synthesis of novel cationic lipids. nih.gov In one patented process, this compound is reacted with 1,7-heptanediol (B42083) in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form an ester intermediate. nih.gov This intermediate is a key component in building larger, more complex molecules designed for specific applications, such as delivering nucleic acid-based drugs. nih.gov The use of this compound provides a branched, lipophilic tail to the final molecule, a structural feature often crucial for the function of such delivery agents. nih.gov This exemplifies its role as a valuable building block in the synthesis of complex, high-performance specialty chemicals.

Use in Material Science Applications

The application of branched-chain carboxylic acids in material science is an area of active development. researchgate.net While specific applications for this compound are not extensively documented, research on similar molecules provides insight into its potential uses. For instance, branched-chain aliphatic carboxylic acids with 6 to 20 carbon atoms are used as antifungal agents for the protection of wood and other cellulose-based materials.

More directly, research has been conducted on lithium-neutralized 2-pentylheptanoic acid (this compound) as a small molecule analog for poly(ethylene-co-acrylic acid) lithium ionomers. aip.org Ionomers are polymers containing ionic groups that have applications as electrolytes in batteries and as self-healing materials. aip.org Due to the slow dynamics of high molecular weight ionomers, studying a smaller analog like this compound allows for more accessible molecular dynamics simulations. aip.org These simulations investigate ion dynamics and the alignment of ionic aggregates under an external electric field, providing fundamental insights into the behavior of these advanced polymer materials. aip.org This research demonstrates the value of this compound as a model compound for understanding the properties of complex ion-containing polymers used in material science. aip.org

Q & A

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

  • Methodological Answer : Use cell viability assays (e.g., MTT or ATP luminescence) in human hepatocyte (HepG2) or fibroblast (NIH/3T3) lines. Dose-response curves (0.1–10 mM) and IC₅₀ calculations should account for solvent cytotoxicity (e.g., DMSO controls). Parallel assays for oxidative stress (ROS detection) and membrane integrity (LDH release) provide mechanistic insights .

Advanced Research Questions

Q. How can experimental design be optimized to investigate this compound’s role in esterification kinetics?

  • Methodological Answer : Employ a factorial design (e.g., 2³ design) to test variables: catalyst type (e.g., H₂SO₄ vs. enzymatic), molar ratios (acid:alcohol), and temperature (40–80°C). Response Surface Methodology (RSM) models interaction effects. Kinetic parameters (k, Eₐ) are derived from Arrhenius plots using GC or FTIR for real-time monitoring .

Q. What strategies resolve contradictions in reported pKa values for this compound?

  • Methodological Answer : Discrepancies may arise from solvent polarity or ionic strength variations. Conduct potentiometric titrations in standardized buffers (e.g., 0.1 M KCl) and validate with computational methods (e.g., COSMO-RS). Compare results with literature using meta-analysis frameworks (e.g., PRISMA) to identify methodological biases .

Q. How can machine learning enhance QSAR modeling for this compound’s biological activity?

  • Methodological Answer : Train models on datasets (e.g., ChEMBL, PubChem) using descriptors like logP, polar surface area, and H-bond donors. Algorithms (e.g., Random Forest, SVM) predict toxicity or receptor binding. Validate with k-fold cross-validation and external test sets. Explainability tools (SHAP values) highlight critical molecular features .

Q. What methodologies quantify this compound’s environmental persistence in soil matrices?

  • Methodological Answer : Use OECD Guideline 307: Aerobic/anaerobic soil incubation studies with ¹⁴C-labeled this compound. Extract residues via accelerated solvent extraction (ASE) and quantify via liquid scintillation. Model degradation half-lives (DT₅₀) using first-order kinetics. Metabolite identification requires HRMS/MS and isotopic tracing .

Q. How do stereochemical variations in this compound derivatives affect catalytic activity in asymmetric synthesis?

  • Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution. Test catalytic efficiency in asymmetric aldol reactions using CD spectroscopy or chiral HPLC (e.g., Chiralpak AD-H column). Correlate enantiomeric excess (ee) with transition-state DFT calculations .

Q. What advanced statistical methods address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Apply multivariate analysis (PCA or PLS) to identify critical process parameters (CPPs). Control charts (Shewhart or CUSUM) monitor yield and purity trends. Design of Experiments (DoE) with ICH Q11 guidelines ensures robustness. Outlier detection uses Grubbs’ test or Mahalanobis distance .

Guidelines for Data Presentation and Reproducibility

  • Data Tables : Include raw data (e.g., reaction yields, spectral peaks), statistical summaries (mean ± SD, R²), and comparative literature values. Use SI units and significant figures consistent with analytical precision .
  • Reproducibility : Document instrument parameters (e.g., HPLC gradient, NMR pulse sequences) and batch numbers for reagents. Share datasets in FAIR-aligned repositories (e.g., Zenodo, Figshare) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.